molecular formula C22H33NO4 B12467545 Tuberostemonin CAS No. 20460-41-7

Tuberostemonin

Cat. No.: B12467545
CAS No.: 20460-41-7
M. Wt: 375.5 g/mol
InChI Key: GYOGHROCTSEKDY-UHFFFAOYSA-N
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Description

Tuberostemonin is a natural alkaloid compound found primarily in the roots of the Stemona tuberosa plant. It is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tuberostemonin involves several steps, starting from a hydroindolinone derivative. This derivative can be obtained on a large scale in a single step from carbobenzoxy-protected L-tyrosine. Key steps in the synthesis include the use of ruthenium catalysts for azepine ring-closing metathesis, alkene isomerization, and cross-metathesis propenyl-vinyl exchange. The stereoselective attachment of a gamma-butyrolactone ring to a tetracycle core structure is achieved using a lithiated asymmetric bicyclo [3.2.1]octane ortho ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above provide a basis for potential large-scale production, given the availability of starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

Tuberostemonin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation with potassium permanganate results in a C17 compound, while oxidation with silver oxide forms a neutral substance that still contains lactone groups .

Common Reagents and Conditions

    Oxidation: Potassium permanganate, silver oxide

    Reduction: Platinum oxide

    Substitution: Various organic reagents depending on the desired substitution pattern

Major Products Formed

    Oxidation: C17 compound, neutral substance with lactone groups

    Reduction: Dihydro derivative

Properties

IUPAC Name

10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOGHROCTSEKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60988496
Record name 8-Ethyl-11-methyl-2-(4-methyl-5-oxooxolan-2-yl)dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60988496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20460-41-7, 6879-01-2
Record name Stemonine (C22 alkaloid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20460-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tuberostemonine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Ethyl-11-methyl-2-(4-methyl-5-oxooxolan-2-yl)dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60988496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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